molecular formula C16H16ClN3O2S B3731975 N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE

N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3731975
M. Wt: 349.8 g/mol
InChI Key: WMUGRKQZLFRBQP-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Sulfanyl Group: The quinazolinone core is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Acetamide Moiety: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially forming alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic applications based on its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. For example, quinazolinone derivatives are known to inhibit certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Sulfanyl Acetamides: Compounds with a similar sulfanyl acetamide moiety.

Uniqueness

N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of its quinazolinone core and sulfanyl acetamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-10-4-3-5-11(8-10)18-14(21)9-23-16-19-13-7-2-1-6-12(13)15(22)20-16/h3-5,8H,1-2,6-7,9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUGRKQZLFRBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CHLOROPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE

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